TRPM8 Antagonist Activity: 6-Chloro-3-(trifluoromethyl)picolinonitrile Core Confers Sub-100 nM Potency with TRPA1 Selectivity Window
A derivative containing the 6-chloro-3-(trifluoromethyl)picolinonitrile scaffold demonstrated TRPM8 antagonism with an IC₅₀ of 72 nM in recombinant rat TRPM8 expressed in HEK293 cells, assessed via inhibition of icilin-induced intracellular calcium accumulation [1]. Against the related thermosensory ion channel TRPA1 in the same cellular background, the same compound exhibited an IC₅₀ of 16,400 nM, yielding a selectivity ratio of approximately 228-fold for TRPM8 over TRPA1 [1]. No direct head-to-head comparator data with 5-chloro or 4-amino picolinonitrile analogs is available from this dataset. The observed potency and selectivity are attributable to the specific 6-chloro-3-CF₃ picolinonitrile pharmacophore embedded within the larger molecular framework.
| Evidence Dimension | TRPM8 antagonist potency and TRPA1 selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 72 nM (TRPM8); IC₅₀ = 16,400 nM (TRPA1) |
| Comparator Or Baseline | No direct comparator data available; selectivity ratio calculated internally as TRPA1 IC₅₀ / TRPM8 IC₅₀ = 228 |
| Quantified Difference | ~228-fold selectivity for TRPM8 over TRPA1 |
| Conditions | Recombinant rat TRPM8 and TRPA1 expressed in HEK293 cells; calcium flux assay with icilin (TRPM8) or AITC (TRPA1) stimulation |
Why This Matters
For programs targeting TRPM8-mediated cold allodynia or pain, this scaffold offers a validated starting point with sub-100 nM potency and a defined selectivity window against TRPA1, informing SAR prioritization.
- [1] BindingDB. Entry BDBM50535869 (ChEMBL4576619). TRPM8 IC₅₀ = 72 nM; TRPA1 IC₅₀ = 16,400 nM. Assay: Antagonist activity at recombinant rat TRPM8/TRPA1 expressed in HEK293 cells assessed as inhibition of icilin/AITC-induced intracellular calcium accumulation. View Source
